molecular formula C10H10N2 B1346654 3-Methyl-5-phenyl-1H-pyrazole CAS No. 3347-62-4

3-Methyl-5-phenyl-1H-pyrazole

Cat. No.: B1346654
CAS No.: 3347-62-4
M. Wt: 158.2 g/mol
InChI Key: QHRSESMSOJZMCO-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-Methyl-5-phenyl-1H-pyrazole serves as a crucial intermediate in synthesizing a range of biologically active compounds. Its derivatives have been explored for their potential in molecular targeted therapy for cancer, exhibiting selective inhibition of tumor cell proliferation and metastasis. The optimization of synthetic routes for these derivatives has been a focus to enhance their industrial production feasibility and application in cancer treatment strategies (Xiaobo Liu, Shan Xu, Yinhua Xiong, 2017).

Antibacterial Activity

The antibacterial properties of this compound derivatives have been demonstrated, with some compounds showing significant activity against various bacterial strains. This highlights their potential as novel antibacterial agents, contributing to the ongoing search for new treatments against resistant bacterial infections (T. Maqbool, A. Nazeer, M. N. Khan, et al., 2014).

Corrosion Inhibition

In the realm of materials science, derivatives of this compound have been evaluated as corrosion inhibitors, particularly for copper alloys. Their high efficiency in preventing dissolution in corrosive environments showcases the compound's utility beyond biomedical applications, indicating its role in preserving metal integrity and functionality (G. H. Sayed, M. E. Azab, K. E. Anwer, et al., 2018).

Structural and Theoretical Investigations

The structural elucidation and theoretical studies of this compound derivatives have been instrumental in understanding their chemical behavior and interactions. Such investigations not only shed light on the compound's physical and chemical properties but also guide the design of new molecules with enhanced biological or industrial applications (S. Viveka, G. Vasantha, Dinesha, et al., 2016).

Electrochemical Applications

Electrocatalyzed reactions involving this compound have opened avenues for synthesizing heterocyclic compounds through N-N coupling and ring cleavage reactions. This approach underscores the compound's versatility in electro-organic synthesis, promoting environmentally compatible methods with high yields and mild reaction conditions (S. Zandi, Mahnaz Sharafi-kolkeshvandi, F. Nikpour, 2021).

Future Directions

Future research on 3-Methyl-5-phenyl-1H-pyrazole and related compounds may focus on further exploring their tautomeric and conformational preferences, as these can influence both their reactivity and biological activities . Additionally, the development of new synthetic methods and the investigation of their potential applications in medicinal chemistry are promising directions .

Mechanism of Action

Target of Action

Pyrazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets . The specific targets can vary depending on the exact structure and functional groups present in the pyrazole compound.

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the properties of the targets, affecting their function.

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . These systems can interact with various biochemical pathways, influencing their function and downstream effects.

Result of Action

Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral , antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . The specific effects of 3-Methyl-5-phenyl-1H-pyrazole would depend on its specific targets and mode of action.

Properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRSESMSOJZMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187117
Record name 1H-Pyrazole,3-methyl-5-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3347-62-4
Record name 3-Methyl-5-phenylpyrazole
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Record name 3-Methyl-5-phenyl-1H-pyrazole
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Record name Femerazol
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Record name 1H-Pyrazole,3-methyl-5-phenyl-
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Record name 3-methyl-5-phenyl-1H-pyrazole
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Record name 3-METHYL-5-PHENYL-1H-PYRAZOLE
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Synthesis routes and methods I

Procedure details

Hydrazine hydrate (9.0 mL, 99 mmol, 35 wt. % in H2O; 0.64 equiv) was added to a solution of benzoylacetone (25.00 g, 154.1 mmol, 1 equiv) in ethanol (250 mL). After stirring 14 h, more hydrazine hydrate (8.0 mL, 88 mmol, 0.57 equiv) was added. After 2 h, the reaction solution was concentrated (95° C.) to give the title compound as a white solid (24.31 g, 99.7%). HRMS Calculated for C10H11N2: m/z 159.0922. Found: 159.0917.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
99.7%

Synthesis routes and methods II

Procedure details

To a solution of acetophenone (10 g, 83 mmol) in anhydrous toluene (10 mL) was added LiHMDS (1.0 M in THF, 83 mL, 83 mmol) via syringe at 0° C. under argon. After 5 min, acetyl chloride (6.53 g, 83 mmol) was added in one portion via syringe. The ice bath was removed and glacial AcOH (5 mL), EtOH (50 mL), and hydrazine hydrate (12.50 g, 250 mmol) were added. The mixture was refluxed for 2 h. After cooled to room temperature, the reaction was neutralized to pH 7 by adding 1.0 M NaOH solution. The mixture was extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated. The residue was purified by silica gel column chromatography to give the title compound as a pale yellow oil (12.05 g). LCMS m/z=159.0 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.25 (s, 3H), 6.42 (s, 1H), 7.20-7.44 (m, 3H), 7.67-7.82 (m, 2H), 12.53 (bs, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Methyl-5-phenyl-1H-pyrazole interact with copper ions? What types of complexes are formed?

A: this compound acts as a neutral monodentate ligand, coordinating to copper(II) ions through its nitrogen atom. [, ] This interaction leads to the formation of diverse complexes, ranging from dinuclear structures bridged by methoxide or methanolato ligands [, ] to tetranuclear complexes bridged by chloride and oxido ligands. [] The specific structure of the complex formed depends on factors like the copper salt used, solvent, and the presence of other potential bridging ligands.

Q2: Can you elaborate on the structural characteristics of this compound and its copper complexes?

A: this compound itself is characterized by a planar pyrazole ring. [] In copper complexes, the coordination geometry around the copper(II) center is often distorted square-planar or distorted trigonal-bipyramidal. [, ] For example, in the complex Di-μ-methoxido-κ4O:O-bis­[bis­(this compound-κN2)copper(II)] bis­(perchlorate), each copper ion exhibits a distorted square-planar geometry, coordinated by two nitrogen atoms from the pyrazole ligands and two oxygen atoms from bridging methoxide ligands. []

Q3: What are the catalytic applications of copper(II) complexes containing this compound?

A: Copper(II) complexes incorporating this compound have demonstrated promising activity in the catalytic oxidation of alcohols. [] These complexes, often dimeric in both solid and solution states, utilize hydrogen peroxide as a green oxidant and water as a sustainable solvent. [] Interestingly, these catalysts exhibit selectivity towards ketones when oxidizing secondary alcohols and carboxylic acids when oxidizing primary alcohols. [] The selectivity towards carboxylic acid increases as the carbon chain length of the alcohol decreases. []

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